1-Tert-butylsulfanyl-4-phenoxybenzene
Description
1-Tert-butylsulfanyl-4-phenoxybenzene is a diaryl ether derivative featuring a tert-butylsulfanyl (C₄H₉S-) group at the 1-position and a phenoxy (C₆H₅O-) group at the 4-position of the benzene ring. This compound combines the steric bulk of the tert-butyl group with the electronic effects of sulfur and oxygen, making it a candidate for applications in materials science or medicinal chemistry.
Properties
IUPAC Name |
1-tert-butylsulfanyl-4-phenoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18OS/c1-16(2,3)18-15-11-9-14(10-12-15)17-13-7-5-4-6-8-13/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMFJIRIYKFJSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=CC=C(C=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Differences :
- 1-Tert-butylsulfanyl-4-phenoxybenzene: Contains a phenoxy (O-linked) group at the 4-position.
- 4-Tert-butyldiphenyl Sulfide: Features a phenylsulfanyl (S-linked) group at the 4-position (synonym: 1-tert-butyl-4-phenylsulfanylbenzene).
Functional Implications :
- Electronic Effects: The phenoxy group in the target compound introduces stronger electron-withdrawing effects compared to the phenylsulfanyl group in 4-tert-butyldiphenyl sulfide. This could influence reactivity in electrophilic substitution reactions.
- Lipophilicity : Sulfides (e.g., 4-tert-butyldiphenyl sulfide) are generally more lipophilic than ethers, suggesting the target compound may exhibit lower membrane permeability.
- Stability: Ethers (phenoxy) are typically more hydrolytically stable than sulfides under acidic or oxidative conditions.
Comparison with 1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene
Structural Differences :
- The fluorinated analog includes a benzylsulfanyl group, a fluorine atom at the 2-position, and a trifluoromethyl (-CF₃) group at the 4-position.
Functional Implications :
- Electron-Withdrawing Effects : The -CF₃ and fluorine groups in the fluorinated compound create strong electron-deficient aromatic systems, enhancing reactivity toward nucleophilic attack. The target compound lacks these groups, making it less polar.
- Biological Activity: Fluorinated compounds often exhibit improved bioavailability and metabolic stability. The target compound’s tert-butylsulfanyl and phenoxy groups may limit such advantages but could reduce toxicity risks.
Comparison with 4-tert-butylbenzenesulfonamide Derivatives
Structural Differences :
- Sulfonamide Analogs: Replace the sulfanyl and phenoxy groups with a sulfonamide (-SO₂NH₂) moiety.
Functional Implications :
- Reactivity : Sulfonamides are strong leaving groups and participate in nucleophilic substitution reactions, unlike the target compound’s ether and sulfide groups.
- Polarity: Sulfonamides are highly polar due to hydrogen-bonding capabilities, whereas the target compound’s tert-butylsulfanyl and phenoxy groups confer moderate hydrophobicity.
Data Table: Structural and Functional Properties of Compared Compounds
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